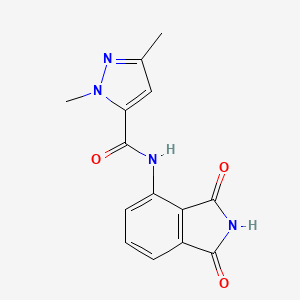

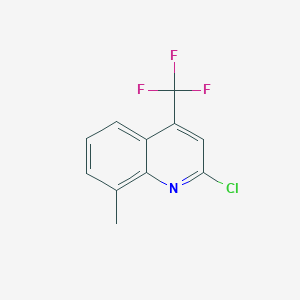

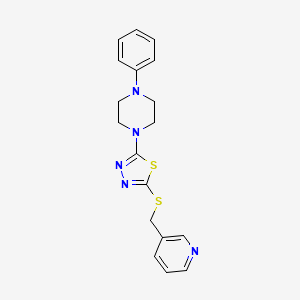

![molecular formula C11H11ClN2S B2586809 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 863001-12-1](/img/structure/B2586809.png)

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidine is a five-membered heterocyclic ring with nitrogen, used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Benzothiazoles are important heterocyclic compounds, which contain sulfur and nitrogen .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors . Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . Thiazoles have sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis

The reactions of pyrrolidine and benzothiazole derivatives can vary widely depending on the substituents and reaction conditions .Physical And Chemical Properties Analysis

Pyrrolidine is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Anticonvulsant Activity

The pyrrolidine ring in “6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole” serves as a versatile scaffold for designing anticonvulsant compounds. Researchers have synthesized derivatives of this compound and evaluated their efficacy against seizures. One notable derivative, compound 62b, exhibited promising anticonvulsant activity with an ED50 value of 62.14 mg/kg in the maximal electroshock seizure (MES) test . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antimicrobial Properties

Several derivatives of this compound have demonstrated antimicrobial potential. For instance, compound 15a displayed enhanced activity against bacterial strains (B. cereus, B. subtilis, and E. coli) and fungal strains (A. niger, Fusarium oxisporum, and Rhizopus oryzae) compared to other synthesized derivatives . These findings highlight its potential as a lead compound for developing novel antimicrobial agents.

Anti-Inflammatory Action

Imidazole-containing compounds derived from similar heterocyclic scaffolds have shown potent anti-inflammatory effects. Researchers synthesized imidazo[2,1-a][1,2,4]triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimido[2,1-a]pyrimidine derivatives and evaluated their anti-inflammatory activity in rat paws. Compounds 1a and 1b exhibited significant anti-inflammatory effects, suggesting that similar derivatives of “6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole” may hold promise in this field .

Other Pharmacological Activities

Additional pharmacological evaluations include anti-ulcerogenic and lipid peroxidation activities. Researchers synthesized 6-substituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole. These compounds were tested in various experimental models, providing insights into their potential therapeutic applications .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes like cyclo-oxygenase (cox) in the body .

Mode of Action

Similar compounds have been shown to inhibit the activity of enzymes like cox, leading to a decrease in the production of prostaglandins .

Biochemical Pathways

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole may potentially affect the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX enzymes, it could reduce the production of prostaglandins, which are involved in inflammation and pain .

Pharmacokinetics

The bioavailability of similar compounds is generally influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption and distribution .

Result of Action

Similar compounds have been shown to have anti-inflammatory and analgesic activities, likely due to their inhibition of prostaglandin production .

Action Environment

The action, efficacy, and stability of 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues . .

Future Directions

properties

IUPAC Name |

6-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQNDRJFHDVCEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

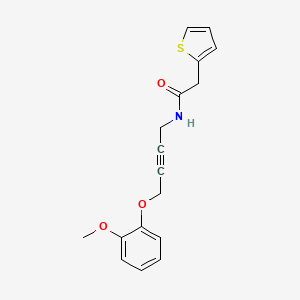

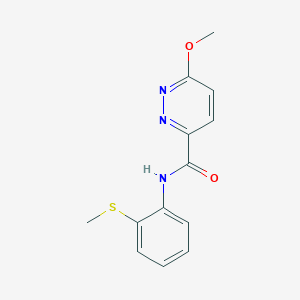

![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)

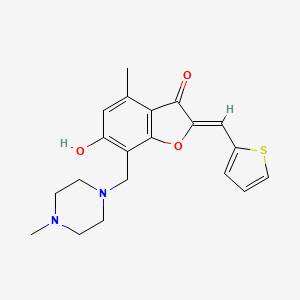

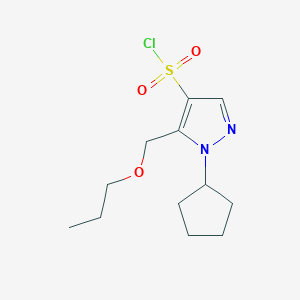

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)

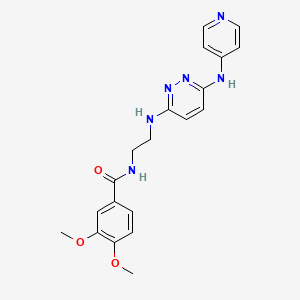

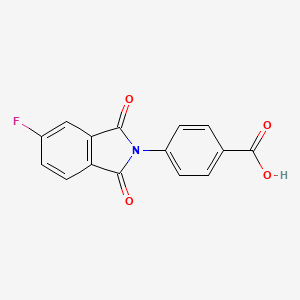

![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)

![2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586747.png)